N-Me-dl-leu-oh HCl
Overview
Description
“N-Me-dl-leu-oh HCl” (N-methyl-DL-leucine hydrochloride) is a synthetic amino acid analog. It has the molecular formula C7H16ClNO2 . This compound has been studied for its potential applications in various fields of research and industry.
Synthesis Analysis
While specific synthesis methods for “this compound” were not found in the search results, it is mentioned as a product available for research and development . More detailed information might be available in specialized chemical databases or research articles.Molecular Structure Analysis
The molecular structure of “this compound” includes a leucine derivative where one of the amino hydrogens of leucine is replaced by a methyl group . The InChI representation of the molecule isInChI=1S/C7H15NO2.ClH/c1-5(2)4-6(8-3)7(9)10;/h5-6,8H,4H2,1-3H3,(H,9,10);1H/t6-;/m1./s1
. Physical and Chemical Properties Analysis
“this compound” has a molecular weight of 181.66 g/mol . It has 3 hydrogen bond donors and 3 hydrogen bond acceptors . The compound has a rotatable bond count of 4 . The exact mass is 181.0869564 g/mol and the monoisotopic mass is also 181.0869564 g/mol . The topological polar surface area is 49.3 Ų .Scientific Research Applications
1. Hydrolysis of Phospholipids
N-Me-dl-leu-oh HCl has been studied in the context of phospholipid hydrolysis. The hydrolysis of compounds like dl-α-lecithin with HCl has been investigated, leading to insights into reaction mechanisms for acid hydrolysis of these compounds (de Koning & McMullan, 1965).
2. Aggregation Behavior in Chemical Solutions
Research on the aggregation behavior of chemical compounds like N,N,N',N'-tetraoctyl diglycolamide (TODGA) in the presence of different acids, including HCl, reveals patterns that correlate with the extraction behavior of metal ions (Pathak et al., 2010).
3. Investigation of Cerebral Catecholamines
Studies have used HCl-based compounds to investigate the increase of cerebral catecholamines, contributing to our understanding of biochemical processes in the brain (Bartholini et al., 1967).
4. Cryo-Bioorganic Chemistry and Stereoselection
In cryo-bioorganic chemistry, the effect of freezing on the stereoselection of l- and dl-leucine cooligomerization has been studied. This research sheds light on the role of ice in improving stereoselection during cooligomerization processes (Vajda & Hollósi, 2001).
5. EPR Study of Gamma-Irradiated Compounds
Electron paramagnetic resonance spectroscopy has been used to study gamma-irradiated powders like N-methyl-L-alanine and Di-leucine hydrochloride, contributing to the understanding of radical formation in these compounds (Sütçü & Osmanoğlu, 2017).
6. Poly(DL-lactide) Films and Inflammatory Response
The effects of poly(DL-lactide) films loaded with specific compounds on inflammatory and healing responses have been investigated, offering insights into drug delivery and biomedical applications (Spilizewski et al., 1985).
Properties
IUPAC Name |
4-methyl-2-(methylamino)pentanoic acid;hydrochloride | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H15NO2.ClH/c1-5(2)4-6(8-3)7(9)10;/h5-6,8H,4H2,1-3H3,(H,9,10);1H | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QYFWCUVWMMTENJ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CC(C(=O)O)NC.Cl | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H16ClNO2 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
181.66 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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